Molecular Weight Reduction Relative to Aromatic N-Substituted Analogs Enhances Synthetic Tractability
The N-methyl substituent of 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione results in a significantly lower molecular weight compared to common aromatic N-substituted comparators. Specifically, the target compound (MW = 139.15 g/mol) [1] is approximately 35% lighter than the 5-benzyl analog (5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, MW = 215.25 g/mol) [2] and 42% lighter than the 5-(1-phenylethyl) analog (MW = 229.28 g/mol) [3]. This reduction in molecular weight and the absence of a bulky aromatic ring are predicted to improve aqueous solubility and reduce lipophilicity (cLogP), which are favorable attributes for intermediates used in multi-step syntheses that require efficient aqueous workups and minimal chromatographic purification [4].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 139.15 g/mol |
| Comparator Or Baseline | 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione (215.25 g/mol); 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione (229.28 g/mol) |
| Quantified Difference | Target compound is 35.4% lighter than benzyl analog; 39.4% lighter than phenylethyl analog |
| Conditions | Calculated molecular weights based on molecular formulas; vendor-reported data |
Why This Matters
Lower molecular weight intermediates generally offer better handling properties, higher atom economy in subsequent reactions, and are preferred in early-stage medicinal chemistry campaigns aiming for oral bioavailability.
- [1] ChemSrc. 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione. CAS 2470435-12-0. Molecular weight 139.15 g/mol. Available from: https://m.chemsrc.com/cas/2470435-12-0_2993774.html. View Source
- [2] Chem960. 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione. CAS 129306-04-3. Molecular weight 215.25 g/mol. Available from: https://m.chem960.com. View Source
- [3] ChemSrc. 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione. CAS 127199-37-5. Molecular weight 229.28 g/mol. Available from: https://m.chemsrc.com. View Source
- [4] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
